molecular formula C16H11N3O5S B1670963 Droxicam CAS No. 90101-16-9

Droxicam

Cat. No. B1670963
CAS RN: 90101-16-9
M. Wt: 357.3 g/mol
InChI Key: OEHFRZLKGRKFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Droxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class . It is a prodrug of Piroxicam and is used to reduce pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis .


Molecular Structure Analysis

The molecular formula of Droxicam is C16H11N3O5S . The optimized molecular structure of Droxicam has been calculated using the M06 density functional and the CBSB7 basis set .


Chemical Reactions Analysis

A Density Functional Theory study of eight oxicams, including Droxicam, was carried out to determine their global and local reactivities . These types of reactivities were measured by means of global and local reactivity descriptors coming from the Conceptual Density Functional Theory .


Physical And Chemical Properties Analysis

Droxicam has a molecular weight of 357.3 g/mol . It is an organic heterotricyclic compound that is 2H,5H-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4(3H)-dione 6,6-dioxide substituted at positions 3 and 5 by pyridin-2-yl and methyl groups respectively .

Scientific Research Applications

Pharmacological Profile

Droxicam, a nonsteroidal anti-inflammatory drug (NSAID) from the oxicam family, demonstrates significant anti-inflammatory, analgesic, and antipyretic activities. In various studies, it has shown comparable or superior efficacy to drugs like piroxicam and phenylbutazone in tests such as carrageenin oedema, nystatin oedema, and ultraviolet erythema. Droxicam also exhibits ex vivo platelet aggregation inhibition and a considerable effect on peritoneal capillary permeability, indicating its broad pharmacological impact (Esteve, Farré, & Roser, 1988).

Pharmacokinetics and Bioavailability

Studies have explored the pharmacokinetics of droxicam, revealing insights into its absorption, metabolism, and elimination. These studies demonstrate that droxicam's pharmacokinetic parameters, including peak plasma concentration and elimination half-life, are influenced by factors like gastric emptying rate. Notably, its bioavailability remains unaltered under conditions of modified gastric emptying, which is significant for understanding its consistent therapeutic effects (Martinez & Sanchez, 1991).

Clinical Efficacy in Arthrosis and Other Conditions

Clinical trials have compared the efficacy and tolerability of droxicam with other NSAIDs in the treatment of conditions like osteoarthritis and arthrosis. These studies show droxicam's effectiveness in reducing pain and improving joint mobility, highlighting its potential as a therapeutic agent in these conditions. The studies also shed light on its safety profile, which is a critical aspect of its clinical use (Chevallard, Venegoni, & Colombo, 1993).

Interaction with Other Medications

Research has also delved into the interaction of droxicam with other medications, such as antacids and ranitidine. These studies are crucial for understanding how droxicam's pharmacokinetics and bioavailability are affected when co-administered with other drugs. This information is essential for clinicians to make informed decisions about drug combinations in patient care (Bartlett et al., 1992).

Safety And Hazards

Safety measures for handling Droxicam include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHFRZLKGRKFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238035
Record name Droxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Droxicam is converted to [DB00554] via hydrolysis of the ester group in the intestine. Droxicam administration inhibits the synthesis of prostaglandins by cyclooxygenase enzymes.
Record name Droxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Droxicam

CAS RN

90101-16-9
Record name Droxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90101-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Droxicam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Droxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DROXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Droxicam
Reactant of Route 2
Droxicam
Reactant of Route 3
Droxicam
Reactant of Route 4
Droxicam
Reactant of Route 5
Droxicam
Reactant of Route 6
Droxicam

Citations

For This Compound
619
Citations
YB SUNG, BJ KIM - The Journal of the Korean Rheumatism …, 1994 - pesquisa.bvsalud.org
… of Droxicam. METHODS: Thirty three cases of active RA had been selected, 20mg of Droxicam … CONCLUSIONS: In summary, Droxicam seems to be useful drug in the treatment of active …
Number of citations: 6 pesquisa.bvsalud.org
L Martinez, J Sanchez, R Roser… - European journal of …, 1989 - Springer
… droxicam in human volunteers was not affected by possible variations in the gastric transit (8). Human studies were performed as a comparison between droxicam … to study droxicam …
Number of citations: 6 link.springer.com
MT Maya, JP Pais, JR Da Silva, JA Morais - European journal of drug …, 1995 - Springer
… due to the process of transformation of droxicam into piroxicam in the … of droxicam with an antacid would influence droxicam … mg of droxicam capsules (Ombolan, Lab. Esteve, Spain) and …
Number of citations: 1 link.springer.com
G Serrano, JM Fortea, JM Latasa, O SanMartin… - Journal of the American …, 1992 - Elsevier
… We report the first case of droxicam-induced photosensitivity and the results of patch and photopatch tests performed in normal subjects and in piroxicam-photosensitive patients with …
Number of citations: 30 www.sciencedirect.com
A Bartlett, A Costa, L Martínez, R Roser… - The Journal of …, 1992 - Wiley Online Library
Droxicam is a nonsteroidal anti‐inflammatory drug that is a pro‐drug of piroxicam. The influence of concomitant administration of antacid or ranitidine on droxicam pharmacokinetics has …
Number of citations: 3 accp1.onlinelibrary.wiley.com
정영복, 강기서, 김부섭 - 1992 - jksrr.org
Abstract Droxicam is a new non-steroidal anti-inflammatory drug (NSAID), belonging to the … In conclusion, oral droxicam is a benefit in reducing pain and improved joint motion and …
Number of citations: 2 www.jksrr.org
A Bartlett, A Costa, L Martinez, R Roser… - European journal of …, 1992 - Springer
… process of conversion of droxicam into piroxicam in the … on droxicam absorption has also been investigated, and has been found not to influence oral absorption of droxicam (8). …
Number of citations: 6 link.springer.com
J Esteve, AJ Farre, R Roser - General Pharmacology, 1988 - europepmc.org
… Studies of general pharmacology have demonstrated that droxicam, at high doses, has no … of droxicam has been compared with that of piroxicam, and it has been found that droxicam is …
Number of citations: 15 europepmc.org
J Sánchez, L Martinez, J García‐Barbal… - The Journal of …, 1989 - Wiley Online Library
Droxicam is a new nonsteroidal anti‐inflammatory drug that is a pro‐drug of piroxicam. The influence of gastric emptying rate on droxicam pharmacokinetics has been investigated in …
Number of citations: 13 accp1.onlinelibrary.wiley.com
AJ Farre, M Colombo, M Fort, B Gutierrez… - … and Findings in …, 1986 - europepmc.org
Droxicam showed high antiinflammatory activity in carrageenin-induced edema in rat. At doses of 0.25 and 0.5 mg/kg, droxicam was as active as piroxicam and more active than …
Number of citations: 21 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.